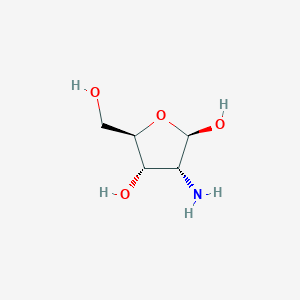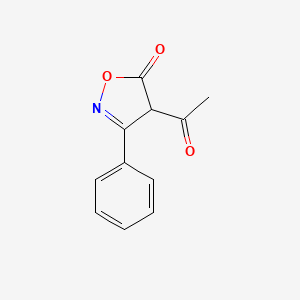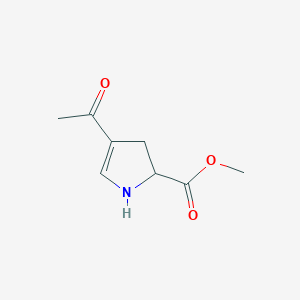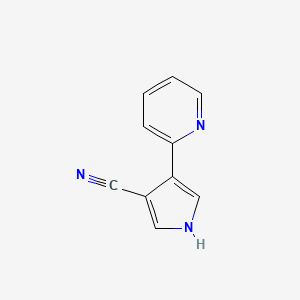![molecular formula C13H13NO2 B12893277 (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is a complex organic compound that features a cyclopropane ring attached to a benzo[d]oxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a suitable benzo[d]oxazole derivative, followed by functional group transformations to introduce the aldehyde functionality.
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved using a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a transition metal catalyst such as rhodium or copper.
Functional Group Transformation: After the cyclopropane ring is formed, the next step is to introduce the aldehyde group. This can be done through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
化学反应分析
Types of Reactions
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarboxylic acid.
Reduction: (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanemethanol.
Substitution: Various substituted benzo[d]oxazole derivatives.
科学研究应用
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.
相似化合物的比较
Similar Compounds
- (1R,2R)-2-(2-Methylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Propylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
- (1R,2R)-2-(2-Butylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde
Uniqueness
(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde is unique due to the presence of the ethyl group on the benzo[d]oxazole moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-ethyl-1,3-benzoxazol-7-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-2-12-14-11-5-3-4-9(13(11)16-12)10-6-8(10)7-15/h3-5,7-8,10H,2,6H2,1H3/t8-,10+/m0/s1 |
InChI 键 |
FSWXBZYQKSGJHJ-WCBMZHEXSA-N |
手性 SMILES |
CCC1=NC2=CC=CC(=C2O1)[C@@H]3C[C@H]3C=O |
规范 SMILES |
CCC1=NC2=CC=CC(=C2O1)C3CC3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)


![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)


![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/no-structure.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)




![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
